molecular formula C12H18ClNO B13456961 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13456961
M. Wt: 227.73 g/mol
InChI Key: SGIVAOXLJKTSKD-UHFFFAOYSA-N
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Description

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of catalytic hydrogenation or other advanced reduction techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .

Scientific Research Applications

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which may account for its potential therapeutic effects in neurological disorders. The exact molecular targets and pathways are still under investigation, but it is thought to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but with additional methoxy groups.

    7-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group at the 7-position.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and applications.

Uniqueness

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

6-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(2)11-5-4-10(14-3)8-9(11)6-7-13-12;/h4-5,8,13H,6-7H2,1-3H3;1H

InChI Key

SGIVAOXLJKTSKD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)OC)C.Cl

Origin of Product

United States

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